molecular formula C40H30N8O4 B1216538 Bis(4-cyanophenyl)imidazo-1-yl-methane hemisuccinate salt CAS No. 112808-99-8

Bis(4-cyanophenyl)imidazo-1-yl-methane hemisuccinate salt

Cat. No. B1216538
CAS RN: 112808-99-8
M. Wt: 686.7 g/mol
InChI Key: CQNUKIDBVQOPAZ-UHFFFAOYSA-N
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Description

“Bis(4-cyanophenyl)imidazo-1-yl-methane hemisuccinate salt” is a chemical compound with the molecular formula C40H30N8O4 and a molecular weight of 686.7 g/mol. It is a complex compound that has been used in various scientific research .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, coordination polymers have been synthesized using bidentate N-donor ligand bis(4-(1H-imidazol-1-yl)phenyl)methanone (Bipmo) under solvothermal conditions . Another study reported the synthesis of a new series of 4-(1H-imidazol-4-yl)-2-(substituted phenyl)-1,4-dihydrobenzo[4,5]imidazo[1,2-a]­pyrimidines via a one-pot reaction using PEG-400 as a green solvent in the first step and butan-1-ol in the second step .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using single-crystal X-ray diffraction . For example, two novel coordination polymers, [Zn2(Bipmo)2(Adip)2·2H2O]n (I), [Zn(Bipmo)(Adip)·2H2O]n (II) (Bipmo = bis(4-(1H-imidazol-1-yl)phenyl)methanone, H2Adip = adipic acid) have been synthesized and structurally characterized .


Chemical Reactions Analysis

The chemical reactions involved in the formation of similar compounds have been studied. For instance, the reaction of bis(imidazol-1-yl)methane (BIM) with Cd(NO3)2 in methanol and water resulted in the formation of a new coordination polymer .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the thermal stability and luminescent properties of complexes I and II were investigated .

Future Directions

The future directions for the research on “Bis(4-cyanophenyl)imidazo-1-yl-methane hemisuccinate salt” could include exploring its potential applications in various fields such as gas separation, ion exchange, luminescence, and heterogeneous catalysis . Further studies could also focus on understanding its mechanism of action and improving its synthesis process.

properties

IUPAC Name

butanedioic acid;4-[(4-cyanophenyl)-imidazol-1-ylmethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H12N4.C4H6O4/c2*19-11-14-1-5-16(6-2-14)18(22-10-9-21-13-22)17-7-3-15(12-20)4-8-17;5-3(6)1-2-4(7)8/h2*1-10,13,18H;1-2H2,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNUKIDBVQOPAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)N3C=CN=C3.C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)N3C=CN=C3.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H30N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7034121
Record name CGS 18320B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7034121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

686.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-cyanophenyl)imidazo-1-yl-methane hemisuccinate salt

CAS RN

112808-99-8
Record name Cgs 18320B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112808998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CGS 18320B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7034121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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